Etripamil is synthesized using a convergent synthesis approach. This method involves the preparation of two key intermediates that are subsequently coupled and subjected to reductive amination to yield the final product. Notably, this synthetic route avoids the use of toxic reagents such as potassium cyanide and dimethyl sulfate, enhancing safety and scalability for industrial production.
Etripamil has the molecular formula and a molecular weight of approximately 452.6 g/mol. The chemical structure features a complex arrangement that includes multiple functional groups characteristic of calcium channel blockers, allowing it to interact effectively with calcium channels in cardiac tissues .
Etripamil undergoes several types of chemical reactions:
The specific products formed depend on the reaction conditions and reagents employed .
Etripamil functions primarily as a calcium channel blocker that selectively inhibits L-type calcium channels located in the atrioventricular node of the heart. This inhibition leads to a decrease in calcium influx during depolarization, resulting in slowed conduction through the atrioventricular node and increased refractory period. The onset of action is rapid, with effects observable within minutes following administration .
These properties contribute to its effectiveness as a rapid treatment option for paroxysmal supraventricular tachycardia.
Etripamil has several scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3